BenchChemオンラインストアへようこそ!

rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Asymmetric Synthesis Enantioselective Desymmetrization Organocatalysis

rel-(1R,2S)-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS 88335-88-0, molecular formula C₇H₁₀O₄, MW 158.15 g/mol) is a cis-configured cyclobutane hemiester. It is assigned PubChem CID 11137410 and is considered a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 88335-88-0
Cat. No. B3163036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid
CAS88335-88-0
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC1C(=O)O
InChIInChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
InChIKeyDLSMGFKPSMYVFW-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for rel-(1R,2S)-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS 88335-88-0) – A Chiral Building Block


rel-(1R,2S)-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS 88335-88-0, molecular formula C₇H₁₀O₄, MW 158.15 g/mol) is a cis-configured cyclobutane hemiester [1]. It is assigned PubChem CID 11137410 and is considered a versatile synthetic intermediate in medicinal chemistry and agrochemical research [2]. Its primary function is that of a chiral scaffold, possessing two differentiated acid functionality handles for selective downstream elaboration.

Why Interchanging In-Class Cyclobutane Building Blocks Compromises Program Precision


Generic substitution among cyclobutane-1,2-dicarboxylic acid derivatives is not viable due to critical variations in substitution pattern and stereochemistry. The target compound is a cis-configured, single-isomer (1S,2R) monoester, whereas the commercially available racemic mixture (CAS 31420-52-7) would introduce the opposite enantiomer in a 1:1 ratio, potentially halving the yield of any chiral target. Even within the same compound class, using a regioisomer such as a 1,3-disubstituted analog (e.g., CAS 116569-00-7) or the opposite cis-enantiomer (CAS 88335-89-1) results in fundamentally different spatial vectors and reactivity profiles that can derail structure-activity relationships (SAR) [1]. Furthermore, substituting the monoester for the diacid (CAS 1461-94-5) or dimethyl ester eliminates the orthogonal protection strategy that enables the sequential, selective functionalization central to its utility .

Quantitative Differentiation Evidence for rel-(1R,2S)-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Over Closest Analogs


Achievable Enantiomeric Excess vs. Racemic Mixture via Asymmetric Desymmetrization

When prepared via a cinchona alkaloid-mediated methanolysis of meso-cyclobutane anhydride derivative, the target (1S,2R)-hemiester was obtained with an enantiomeric ratio (e.r.) of 99:1, corresponding to a calculated enantiomeric excess (ee) of ≥98% [1]. In contrast, the widely accessible racemic mixture (CAS 31420-52-7) is an equimolar mixture of enantiomers (0% ee) [2]. Other hemiesters, such as isopropyl variants produced via Ti-TADDOLate catalysis, also achieve 99:1 e.r., but the methyl ester variant is specifically highlighted for a practical two-step conversion to (+)-grandisol [1].

Asymmetric Synthesis Enantioselective Desymmetrization Organocatalysis

Orthogonal Functional Group Differentiation vs. Diacid or Diester Analogs

The target compound possesses one free carboxylic acid (1-carboxyl) and one methyl ester (2-methoxycarbonyl), enabling sequential chemo-selective transformations [1]. The dimethyl ester analog lacks a free acid for direct amide coupling, while the diacid analog requires in-situ activation of two identical carboxyl groups, leading to statistical mixtures [2]. This advantage is quantified by the documented role of the hemiester in a streamlined, two-step enantioselective synthesis of (+)-grandisol, where the inherent orthogonality avoids protecting group manipulations [3].

Orthogonal Protection Chiral Pool Synthesis Peptidomimetics

Documented Synthon for Conformationally Constrained β-Amino Acids vs. Non-Cyclic Analogs

The cyclobutane hemiester acts as a key synthon in the synthesis of all four stereoisomers of L-2-(2-carboxycyclobutyl)glycine (L-CBG), achieving high enantiomeric excess (ee) from the corresponding cis- and trans-2-oxalylcyclobutanecarboxylic acids [1]. This regio- and stereospecificity cannot be achieved with achiral, non-cyclic 1,4-dicarboxylic acid esters. Specifically, enzymatic desymmetrization of meso cyclobutane diesters leads to cis-hemiesters with an ee of 91% for cyclobutane derivatives, compared to only 63% ee for the analogous cyclopropane scaffolds [2].

β-Amino Acids Peptidomimetics Enzymatic Desymmetrization

Physicochemical Profile for Blood-Brain Barrier Permeability Design vs. Acyclic or Higher Ring Homologs

The target compound possesses a calculated XLogP3 of 0.1, a topological polar surface area (TPSA) of 63.6 Ų, and a molecular weight of 158.15 g/mol [1]. This profile is significantly more hydrophilic than acyclic analogs like dimethyl succinate (XLogP: ~1.0, TPSA: 52.6, MW: 174.2) but more lipophilic than the fully ionized diacid analog, which has a XLogP3 below -0.5 [2]. For medicinal chemistry programs, this places the compound within the optimal range for CNS drug-like properties (MW < 400, TPSA < 90, LogP ~1-3), while still providing a strained ring for metabolic stability.

Lipophilicity CNS Drug Design Physicochemical Properties

Confirmed Application Scenarios for rel-(1R,2S)-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Deployment


Chiral Pool Synthesis of (+)-Grandisol (Insect Pheromone)

The enantiopure hemiester (99:1 e.r.) is directly elaborated in a short, two-step synthesis of (+)-grandisol, as described by Wakchaure and List (2010) [1]. This employs the monomethyl ester's orthogonal handles: the carboxylic acid is reduced, while the methyl ester is kept intact for subsequent transformation. Sourcing this specific CES enriches the synthetic route's overall atom economy and avoids the chiral resolution steps required for racemic starting materials.

Synthesis of Conformationally Constrained β-Amino Acids (L-CBG Series) for Neuropharmacology

The (1S,2R)-hemiester is the progenitor of the four L-CBG (L-2-(2-carboxycyclobutyl)glycine) stereoisomers, which exhibit differential substrate/inhibitor activity at human excitatory amino acid transporter subtypes (EAAT1-3) [2]. L-CBG-II, derived from a trans-cyclobutane precursor, displays a unique pharmacological profile as an EAAT1 substrate and EAAT2/3 inhibitor, a profile impossible to achieve using acyclic glutamate analogs. Procurement of the defined cyclobutane scaffold is essential to replicate this subtype selectivity.

AGC Kinase Inhibitor Scaffold Construction via Orthogonal Elaboration

The hemiester's cis-substitution pattern aligns with the development of constrained linkers or cores for protein kinase inhibitors, as visualized in structure-based drug design studies [3]. The methyl ester can be saponified to generate a second acid for conjugation to amines bearing ATP-site directing groups, while the pre-existing acid is coupled to a hinge-binder, creating a 'diamond' shape that mimics ATP's ribose pocket. This specific cis geometry is essential, as trans or 1,3-analogs would orient the pharmacophoric groups incorrectly for kinase binding.

Peptidomimetic β-Turn Mimic Synthesis

The four-membered ring imposes a ~110° dihedral angle between the 1,2-substituents, effectively serving as a type II' β-turn mimic when incorporated into peptide backbones. This structural constraint, confirmed by X-ray analysis of a cyclobutane-containing dipeptide displaying a hairpin-like conformation [4], is exploited in medicinal chemistry to rigidify bioactive peptides. The enantiopure (1S,2R) configuration is mandatory to achieve the specific turn geometry, as the opposite enantiomer would induce the opposite turn type (type II vs. II').

Quote Request

Request a Quote for rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.